molecular formula C11H10F2N4 B5399729 N~4~-(3,4-difluorophenyl)-6-methyl-2,4-pyrimidinediamine

N~4~-(3,4-difluorophenyl)-6-methyl-2,4-pyrimidinediamine

Katalognummer B5399729
Molekulargewicht: 236.22 g/mol
InChI-Schlüssel: PHGDZDXSNUMPRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~4~-(3,4-difluorophenyl)-6-methyl-2,4-pyrimidinediamine, also known as AZD8186, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various cancers.

Wirkmechanismus

N~4~-(3,4-difluorophenyl)-6-methyl-2,4-pyrimidinediamine is a selective inhibitor of the PI3Kδ isoform, which is highly expressed in cancer cells. By inhibiting PI3Kδ, N~4~-(3,4-difluorophenyl)-6-methyl-2,4-pyrimidinediamine prevents the activation of downstream signaling pathways, including AKT and mTOR, which are essential for cancer cell growth and survival. This leads to the induction of apoptosis and the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
N~4~-(3,4-difluorophenyl)-6-methyl-2,4-pyrimidinediamine has been shown to have potent anti-tumor activity in preclinical models of various cancers. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, N~4~-(3,4-difluorophenyl)-6-methyl-2,4-pyrimidinediamine has been shown to have minimal off-target effects, which makes it a promising candidate for further development as a cancer therapeutic.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N~4~-(3,4-difluorophenyl)-6-methyl-2,4-pyrimidinediamine is its potency and selectivity for the PI3Kδ isoform. This makes it an ideal tool for studying the role of PI3Kδ in cancer cell biology. However, one limitation of N~4~-(3,4-difluorophenyl)-6-methyl-2,4-pyrimidinediamine is its low solubility, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the development of N~4~-(3,4-difluorophenyl)-6-methyl-2,4-pyrimidinediamine as a cancer therapeutic. One direction is to explore its efficacy in combination with other targeted therapies, such as immune checkpoint inhibitors. Another direction is to investigate its potential as a treatment for other diseases, such as autoimmune disorders, where PI3Kδ is also implicated. Finally, further preclinical studies are needed to determine the optimal dosing and scheduling of N~4~-(3,4-difluorophenyl)-6-methyl-2,4-pyrimidinediamine in order to maximize its therapeutic potential.

Synthesemethoden

The synthesis of N~4~-(3,4-difluorophenyl)-6-methyl-2,4-pyrimidinediamine involves a multi-step process that includes the reaction of 3,4-difluoroaniline with 2,6-dichloropyrimidine, followed by the reaction with methylamine. The final product is obtained after several purification steps, including crystallization and recrystallization.

Wissenschaftliche Forschungsanwendungen

N~4~-(3,4-difluorophenyl)-6-methyl-2,4-pyrimidinediamine has been extensively studied in preclinical models of various cancers, including lung, breast, and prostate cancer. It has been shown to inhibit the growth of cancer cells by targeting the PI3K/AKT/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation.

Eigenschaften

IUPAC Name

4-N-(3,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N4/c1-6-4-10(17-11(14)15-6)16-7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGDZDXSNUMPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.